molecular formula C13H14O5 B14429225 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- CAS No. 80453-42-5

1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)-

Cat. No.: B14429225
CAS No.: 80453-42-5
M. Wt: 250.25 g/mol
InChI Key: RUSOQDVMBDLJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is a complex organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents that can significantly alter their chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Addition of the Isopropylidene Group: This step may involve the reaction of the intermediate compound with isopropylidene chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or carboxylic acids.

    Reduction: Could produce alcohols or alkanes.

    Substitution: Results in various substituted benzodioxin derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2(3H)-one: The parent compound without the methoxy and isopropylidene groups.

    6,8-Dimethoxy-1,4-benzodioxin-2(3H)-one: Lacking the isopropylidene group.

    3-(1-Methylethylidene)-1,4-benzodioxin-2(3H)-one: Lacking the methoxy groups.

Uniqueness

1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is unique due to the combination of methoxy and isopropylidene groups, which can influence its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.

Properties

CAS No.

80453-42-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

5,7-dimethoxy-2-propan-2-ylidene-1,4-benzodioxin-3-one

InChI

InChI=1S/C13H14O5/c1-7(2)11-13(14)18-12-9(16-4)5-8(15-3)6-10(12)17-11/h5-6H,1-4H3

InChI Key

RUSOQDVMBDLJIA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.